Product packaging for ML 298 hydrochloride(Cat. No.:)

ML 298 hydrochloride

Cat. No.: B1574472
M. Wt: 468.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phospholipase D Family and Isoforms in Eukaryotic Biology

The Phospholipase D (PLD) superfamily of enzymes plays a crucial role in cellular physiology by catalyzing the hydrolysis of phospholipids, primarily phosphatidylcholine (PC), to generate phosphatidic acid (PA) and a free headgroup. nih.govnih.govresearchgate.net This enzymatic activity is a fundamental component of a wide array of signaling pathways. nih.govnih.govresearchgate.net In eukaryotic organisms, the PLD family is diverse, with several isoforms identified in mammals, plants, fungi, and nematodes. nih.govresearchgate.net

The most extensively studied mammalian isoforms are PLD1 and PLD2, which share approximately 53% sequence homology. wikipedia.orgcaymanchem.com Despite their structural similarities, they exhibit distinct regulatory mechanisms and subcellular localizations. wikipedia.orgcaymanchem.com Both PLD1 and PLD2 possess conserved domains, including Phox (PX), Pleckstrin Homology (PH), and two catalytic histidine, lysine, and aspartate (HKD) motifs, which are essential for their enzymatic function. caymanchem.comebi.ac.uk Other isoforms, such as PLD3 and PLD4, have also been identified, though their functions appear to differ from the canonical phospholipase activity of PLD1 and PLD2. wikipedia.org

Elucidation of PLD2's Distinct Roles in Cellular Signaling Pathways

PLD2 is implicated in a multitude of cellular processes, often acting as a key regulator of signal transduction and membrane dynamics. nih.govmolbiolcell.org Unlike PLD1, which generally has low basal activity and requires activation by factors like protein kinase C (PKC) and small GTPases of the Arf and Rho families, PLD2 is considered to be constitutively active in many cell types. wikipedia.orgcaymanchem.com Its activity can be further modulated by phosphorylation of key tyrosine residues in response to various stimuli, including mitogens and growth factors. caymanchem.com

Research has highlighted the involvement of PLD2 in:

Cytoskeletal Reorganization: PLD2 influences the organization of the actin cytoskeleton, which is critical for cell motility and migration. caymanchem.comnih.gov

Membrane Trafficking: PLD2 plays a role in endocytosis, the process by which cells internalize molecules. For instance, it has been shown to facilitate the endocytosis of the angiotensin II receptor. molbiolcell.orgresearchgate.net

Cell Proliferation and Survival: The production of PA by PLD2 can activate downstream signaling pathways, such as the mTOR pathway, which are central to cell growth and survival. caymanchem.com

Cancer Progression: Elevated PLD2 expression and activity have been linked to increased invasiveness and metastasis in various cancers, including breast, renal, and glioblastoma. caymanchem.comresearchgate.netresearchgate.net

Immune Response: PLD2 is involved in processes such as phagocytosis in macrophages and the regulation of mast cell degranulation. aai.orgaai.org

The diverse functions of PLD2 underscore its importance as a subject of investigation in cell biology and disease pathogenesis.

Rationale for Selective Pharmacological Modulation of PLD2 in Chemical Biology

The overlapping yet distinct functions of PLD1 and PLD2 present a challenge in dissecting their individual contributions to cellular processes. The development of isoform-selective pharmacological inhibitors is therefore crucial for elucidating the specific roles of each enzyme. Selective inhibitors serve as powerful tools in chemical biology to probe the function of a target protein with high precision, minimizing off-target effects that can confound experimental results.

By selectively inhibiting PLD2, researchers can investigate its specific downstream signaling pathways and physiological functions without perturbing the activities of PLD1. This approach is essential for validating PLD2 as a potential therapeutic target for various diseases, including cancer and inflammatory disorders. medchemexpress.comnih.gov The availability of selective inhibitors allows for the controlled modulation of PLD2 activity in cellular and in vivo models, providing insights that are not achievable through genetic methods alone, which can sometimes lead to compensatory changes.

Contextualization of ML298 Hydrochloride within the Landscape of PLD Inhibitor Research

The quest for selective PLD inhibitors has led to the development of several small molecules. Early research utilized compounds with limited selectivity or undesirable properties. The discovery of halopemide (B1672926) as a PLD inhibitor, although later found to be a dual PLD1/2 inhibitor, provided a foundational scaffold for further development. researchgate.netnih.gov

This led to the creation of more refined inhibitors. ML298 hydrochloride emerged from an iterative parallel synthesis effort as a potent and highly selective inhibitor of PLD2. nih.govnih.gov It represents a significant advancement in the field, offering researchers a tool to specifically interrogate PLD2 function. nih.gov Prior to ML298, many available compounds either lacked sufficient selectivity or possessed poor pharmacokinetic properties, limiting their utility in robust biological studies. acs.org For instance, another PLD2 inhibitor, VU0364739, while potent, also inhibited PLD1 at higher concentrations. nih.gov ML298, with its greater than 53-fold selectivity for PLD2 over PLD1, provides a clearer window into the specific roles of PLD2. nih.gov

Subsequent research has continued to build upon the foundation laid by compounds like ML298, aiming for even greater potency, selectivity, and improved drug-like properties. For example, further optimization of the ML298 scaffold led to the development of ML395, a next-generation PLD2 inhibitor with an enhanced pharmacokinetic profile. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about ML298 hydrochloride and other relevant PLD inhibitors.

Table 1: Properties of ML298 Hydrochloride

Property Value Reference
Chemical Name 3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride tocris.com
Molecular Formula C22H23F3N4O2.HCl
Molecular Weight 468.9 g/mol
Purity ≥98%
PLD2 IC50 355 nM tocris.commedchemexpress.com
PLD1 IC50 >20,000 nM tocris.com

Table 2: Selectivity of Various PLD Inhibitors

Compound PLD1 IC50 (nM) PLD2 IC50 (nM) Selectivity (Fold, PLD1/PLD2) Reference
ML298 >20,000 355 >56 tocris.com
ML299 6 12 0.5 medchemexpress.com
VU0364739 1500 20 75 medchemexpress.com
VU0155069 46 933 0.05 medchemexpress.com
FIPI ~25 ~25 1 medchemexpress.com
CAY10594 - 140 (in vitro), 110 (cellular) - medchemexpress.com

| ML395 | >30,000 | 360 | >83 | nih.gov |

Properties

Molecular Formula

C22H23F3N4O2.HCl

Molecular Weight

468.9

SMILES

FC1=CC(N2CN=C(O)C32CCN(CC/N=C(O)/C4=CC(F)=C(F)C=C4)CC3)=CC=C1.Cl

Synonyms

3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride

Origin of Product

United States

Medicinal Chemistry and Rational Design of Ml 298 Hydrochloride

Historical Evolution of Phospholipase D Inhibitor Chemotypes

The journey to develop potent and selective PLD inhibitors began with rudimentary tools and has progressed through several distinct chemotypes. Early investigations into PLD function were often hampered by a lack of specific inhibitors. sci-hub.st For many years, the primary method for studying PLD activity involved the use of primary alcohols, such as n-butanol. nih.gov These alcohols act as nucleophiles in a transphosphatidylation reaction, diverting the enzyme from producing its natural product, phosphatidic acid (PA), but this method suffered from off-target effects and concerns about incomplete inhibition. nih.govresearchgate.net

The first generation of small molecule inhibitors included natural products and other non-specific compounds like calphostin C and curcumin, which lacked isoform selectivity and often inhibited other signaling pathways. sci-hub.stukdiss.com A significant breakthrough came with the identification of the atypical antipsychotic drug halopemide (B1672926) as a direct, dual inhibitor of both PLD1 and PLD2. sci-hub.segoogle.com This discovery established a viable scaffold for medicinal chemistry exploration and sparked systematic efforts to improve potency and selectivity. The halopemide scaffold became a foundational starting point for numerous inhibitor development campaigns. Current time information in Bangalore, IN.

Subsequent research led to the discovery of other chemotypes with PLD inhibitory activity. Notably, Selective Estrogen Receptor Modulators (SERMs), such as raloxifene (B1678788) and tamoxifen, were found to inhibit mammalian PLD isoforms, albeit at micromolar concentrations. sci-hub.senii.ac.jp While their inherent SERM activity could complicate their use as specific PLD probes, this finding introduced a novel scaffold, suggesting a different binding mode from the halopemide-derived series. sci-hub.se These parallel streams of discovery, originating from halopemide and SERMs, paved the way for the rational design of next-generation inhibitors with improved isoform specificity.

Strategic Design of the 1,3,8-Triazaspiro[4.5]decane Core as a Scaffold for PLD Inhibition

The development of ML-298 is directly linked to the identification of the 1,3,8-triazaspiro[4.5]decane-4-one core as a "privileged structure" that inherently favors PLD2 inhibition. ukdiss.comgoogle.com This scaffold did not emerge by chance but was the result of a diversity-oriented synthesis approach that began with the halopemide chemotype. nih.gov Through extensive structure-activity relationship (SAR) studies, researchers aimed to create a library of compounds to identify novel structures with better drug-like properties and, crucially, isoform selectivity.

This systematic exploration revealed that replacing the piperidine (B6355638) benzimidazolone portion of earlier inhibitors with the triazaspiro[4.5]decane-4-one moiety consistently produced compounds with a preference for PLD2 over PLD1. google.com This core structure provided a rigid, three-dimensional framework that could be systematically decorated with different chemical groups to fine-tune its interaction with the enzyme's binding pocket. The strategic selection of this core was pivotal, as it provided a robust and versatile platform for the iterative chemical modifications necessary to achieve high selectivity for the PLD2 isoform. sci-hub.stukdiss.com

Structure-Activity Relationship (SAR) Approaches Leading to PLD2 Selectivity of ML-298 Hydrochloride

With the triazaspiro[4.5]decane core established as a PLD2-preferring scaffold, researchers employed rigorous SAR studies to optimize its inhibitory profile, leading directly to the discovery of ML-298.

The development of ML-298 involved an iterative parallel synthesis effort where different chemical moieties were systematically attached to the triazaspiro[4.5]decane core to probe their effect on potency and selectivity. nih.gov A key finding from these efforts was the importance of the substituents on both the nitrogen of the spiro-core and the amide side chain.

A striking example of the subtleties of SAR in this series is the comparison between ML-298 and its close analog, ML-299. ML-298 is highly selective for PLD2. nih.gov However, the introduction of a single chiral (S)-methyl group to the ethyl linker of the side chain, creating ML-299, dramatically enhances PLD1 inhibitory activity by over 230-fold, transforming the molecule into a potent dual PLD1/PLD2 inhibitor. nih.govgoogle.com This "molecular switch" phenomenon, where a minor structural modification leads to a profound change in biological activity, highlights the sensitivity of the inhibitor-enzyme interaction and the success of the iterative derivatization strategy in mapping it. ukdiss.com

The high PLD2 selectivity of ML-298 is not conferred by the triazaspiro[4.5]decane core alone but by a combination of optimized structural features. SAR studies identified several critical elements:

The N-Aryl Group: A 3-fluorophenyl group attached to the nitrogen at position 1 of the triazaspiro[4.5]decane core was identified as a key feature for potent inhibition. nih.gov

The Amide Side Chain: The nature of the amide group at the end of the ethyl linker extending from position 8 of the core was found to be crucial for selectivity. An extensive screen of 28 different amides revealed that a 3,4-difluorobenzamide (B1297546) moiety provided the optimal balance of potency and selectivity for PLD2, with negligible activity at PLD1. nih.gov

The final structure of ML-298, 3,4-difluoro-N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamide, is a direct result of these findings. It is a highly optimized molecule where each component—the spiro-core, the N-aryl group, and the terminal amide—works in concert to engage the allosteric binding site of PLD2 with high affinity and selectivity. nih.gov

Table 1: Inhibitory Potency of ML-298 and Related Compounds

CompoundPLD1 IC₅₀ (nM)PLD2 IC₅₀ (nM)Selectivity (Fold, PLD1/PLD2)Reference
ML-298 >20,000355>53-fold for PLD2 nih.govnih.gov
ML-299 620~3-fold for PLD1 nih.gov
VU0364739 1,5002075-fold for PLD2 nih.gov
Halopemide Dual InhibitorDual InhibitorN/A google.com

Iterative Synthesis and Derivatization Strategies

Synthetic Methodologies for the Preparation of ML-298 Hydrochloride and its Analogs

The synthesis of ML-298 and its analogs is achieved through a convergent synthetic route. The core of the strategy involves the preparation of a key intermediate, the 8-(2-aminoethyl)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, which is then coupled with a desired acid chloride.

The synthesis of ML-298 itself proceeds as follows: The protected amine precursor, tert-butyl (2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)carbamate, is deprotected using hydrochloric acid in dioxane to yield the free amine intermediate. nih.govnih.gov This intermediate is then subjected to an acylation reaction. In a solution containing the amine intermediate, a base such as triethylamine (B128534) or diisopropylethylamine (DIEA) is added, followed by the addition of 3,4-difluorobenzoyl chloride. nih.govnih.gov The reaction is typically rapid and, after quenching and extraction, the final product, ML-298, is purified using reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov The hydrochloride salt can be prepared by treating the free base with HCl. This synthetic route is robust and allows for the creation of diverse libraries of analogs by simply varying the acyl chloride used in the final coupling step, which was essential for the SAR studies that led to ML-298's discovery. nih.gov

Molecular Mechanisms of Pld2 Inhibition by Ml 298 Hydrochloride

Characterization of Enzymatic Inhibition Kinetics of PLD2

The initial characterization of an enzyme inhibitor involves quantifying its potency and selectivity, as well as determining its mode of action on the enzyme's catalytic cycle.

ML 298 hydrochloride has been demonstrated to be a highly selective inhibitor of PLD2 over its closely related isoform, PLD1. nih.govnih.govnih.gov An iterative parallel synthesis effort led to the identification of ML 298 as a potent PLD2 inhibitor. nih.govacs.orgresearchgate.netnih.gov In cell-based assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 355 nM against PLD2. nih.govnih.govacs.org In stark contrast, its activity against PLD1 is negligible, with an IC50 value greater than 20,000 nM. nih.govnih.govacs.org This gives ML 298 a selectivity of over 53-fold for PLD2 over PLD1 in a cellular context. nih.govnih.gov

Studies using purified enzymes have confirmed that ML 298 acts directly on the PLD2 protein. nih.gov In these biochemical assays, the IC50 for PLD2 was 2,800 nM, while the IC50 for PLD1 remained above 20,000 nM, confirming the compound's direct and selective inhibitory action. nih.gov

Inhibitory Activity (IC50) of this compound Against PLD Isoforms
Assay TypePLD2 IC50 (nM)PLD1 IC50 (nM)Selectivity (PLD1/PLD2)Source
Cell-Based Assay355> 20,000> 53-fold nih.govnih.gov
Purified Enzyme Assay2,800> 20,000> 7-fold nih.gov

This compound is characterized as an allosteric inhibitor. nih.gov Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site where the substrate binds. savemyexams.comannualreviews.org This mode of action means that the inhibitor does not directly compete with the substrate for binding to the enzyme's catalytic site. annualreviews.org

Allosteric inhibition can be further classified as either non-competitive or uncompetitive. annualreviews.org In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, reducing the enzyme's maximum velocity (Vmax) without affecting its affinity for the substrate (Km). ucl.ac.ukwikipedia.org In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex. While ML 298 is established as an allosteric modulator, the specific kinetic studies to definitively classify its action as purely non-competitive or uncompetitive are not detailed in the reviewed literature.

Determination of Inhibitory Concentration (IC50) and Selectivity Profiles Against PLD1

Investigating Direct Molecular Interactions within the PLD2 Active Site

To fully comprehend the inhibitory mechanism, it is essential to investigate the direct physical interactions between the inhibitor and the enzyme.

However, detailed thermodynamic characterization of this binding event is not extensively documented in the available literature. Studies quantifying the enthalpic (ΔH) and entropic (ΔS) contributions to the binding affinity, which are often determined using techniques like isothermal titration calorimetry (ITC), have not been reported for the ML 298-PLD2 complex. Such data would provide deeper insight into the forces driving the interaction, such as hydrogen bonding and hydrophobic effects. unina.it

Computational methods are invaluable for visualizing and analyzing ligand-protein interactions at an atomic level. For PLD inhibitors, researchers have considered plausible binding modes at both catalytic and allosteric sites. ukdiss.com It has been noted that PLD inhibitors share structural similarities with inhibitors of the Akt kinase, which are known to bind in either the catalytic domain or the allosteric Pleckstrin Homology (PH) domain. ukdiss.com

Despite the availability of these computational tools, specific molecular docking simulations detailing the binding pose and interactions of this compound within a PLD2 allosteric pocket have not been published in the reviewed scientific literature. Such studies would be instrumental in identifying the specific amino acid residues that form the binding site and stabilize the inhibitor, providing a structural basis for its potency and selectivity.

Ligand-Protein Binding Studies and Thermodynamic Characterization

Allosteric Modulation and Conformational Dynamics Induced by this compound

The designation of ML 298 as an allosteric inhibitor implies that its mechanism of action involves the modulation of the enzyme's conformation. nih.gov Allosteric inhibitors function by binding to a secondary site on the enzyme, which in turn induces a conformational change that is transmitted to the active site, thereby reducing the enzyme's catalytic efficiency. savemyexams.comannualreviews.org

The binding of this compound to its allosteric site on PLD2 is believed to alter the three-dimensional structure of the enzyme. This conformational shift prevents the enzyme from either binding its substrate, phosphatidylcholine, or efficiently catalyzing its hydrolysis into phosphatidic acid and choline. annualreviews.org While this general mechanism of allosteric modulation is understood, the specific conformational dynamics—the precise structural changes in the PLD2 protein induced upon binding of this compound—have not been elucidated in the reviewed literature.

Cellular and Preclinical in Vitro Research Applications of Ml 298 Hydrochloride

Effects on Glioblastoma Cell Biology and Invasive Migration in Cell Line Models

Glioblastoma is a highly aggressive and invasive primary brain tumor, and understanding the molecular drivers of its progression is a critical area of research. plos.org Studies have implicated the phospholipase D (PLD) signaling pathway in the progression of several cancers, including glioblastoma. nih.gov The selective PLD2 inhibitor, ML-298 hydrochloride, has been instrumental in dissecting the specific role of the PLD2 isoform in glioblastoma cell behavior.

Quantitative Assessment of Cell Migration and Invasion Phenotypes

This anti-invasive phenotype is attributed to the selective inhibition of PLD2, as ML-298 hydrochloride exhibits a high degree of selectivity for PLD2 over the PLD1 isoform. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, highlight this selectivity.

Enzyme IC50 (nM)
PLD1>20,000
PLD2355

This table displays the half-maximal inhibitory concentration (IC50) of ML-298 hydrochloride for the two major isoforms of phospholipase D (PLD), demonstrating its high selectivity for PLD2. nih.gov

Mechanistic Interrogation of Migration Pathway Modulation

The mechanism by which ML-298 hydrochloride impedes glioblastoma cell invasion is directly linked to its inhibition of PLD2. PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce the lipid second messenger, phosphatidic acid (PA). nih.gov PA is a critical signaling molecule involved in a multitude of cellular processes, including cytoskeletal rearrangement and cell migration, which are fundamental to cancer cell invasion. nih.gov By selectively inhibiting PLD2, ML-298 hydrochloride reduces the cellular pool of PLD2-derived PA, thereby disrupting the downstream signaling pathways that promote an invasive phenotype in glioblastoma cells. nih.gov

Modulation of Phosphatidic Acid Production and Downstream Signaling Pathways

The primary biochemical function of PLD2 is the generation of phosphatidic acid (PA). nih.gov Therefore, ML-298 hydrochloride serves as a valuable tool to investigate the consequences of reduced PA production and its impact on downstream signaling cascades, particularly the mTOR pathway.

Lipidomics-Based Analysis of Phospholipase D Activity in Cells

While direct quantitative lipidomics data specifically detailing the changes in the lipid profile of glioblastoma cells upon treatment with ML-298 hydrochloride is not extensively available in the public domain, the mechanism of action strongly implies a reduction in phosphatidic acid levels. Lipidomics, a comprehensive analysis of cellular lipids, would be the definitive method to quantify this effect. nih.govnih.govescholarship.org Such an analysis would involve treating glioblastoma cells with ML-298 hydrochloride and subsequently extracting and analyzing the lipid content using techniques like mass spectrometry. nih.govnih.gov The expected outcome would be a significant decrease in various species of phosphatidic acid.

General lipidomics studies on glioblastoma have revealed alterations in several lipid classes, including glycerophospholipids and sphingolipids, highlighting the importance of lipid metabolism in this cancer. jkns.or.krmdpi.com The application of targeted lipidomics in studies involving PLD inhibitors would provide precise quantification of the reduction in PA and potentially reveal compensatory changes in other lipid signaling pathways.

Impact on mTOR Signaling and Related Cellular Processes

Phosphatidic acid is a known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival. plos.org The mTOR pathway is frequently hyperactivated in cancers, contributing to tumor progression. plos.org By reducing the levels of phosphatidic acid, ML-298 hydrochloride is anticipated to downregulate mTOR signaling.

Direct experimental evidence, such as western blot analyses showing a decrease in the phosphorylation of mTOR or its downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) following ML-298 hydrochloride treatment in glioblastoma cells, is a critical area for further investigation. However, studies on other PLD inhibitors have demonstrated that blocking PLD activity can indeed inhibit mTOR signaling and cell proliferation in cancer cells. plos.org The ability of ML-298 hydrochloride to selectively inhibit PLD2 makes it a precise tool to study the specific contribution of this isoform to mTOR pathway regulation in glioblastoma.

Investigation of ML-298 Hydrochloride's Utility as a Biochemical Probe

The high selectivity of ML-298 hydrochloride for PLD2 over PLD1 makes it an invaluable biochemical probe for elucidating the distinct biological roles of these two isoforms. nih.gov In cellular and preclinical research, such specific inhibitors are crucial for attributing a particular cellular phenotype to the activity of a single enzyme.

The development of ML-298 hydrochloride, alongside dual PLD1/2 inhibitors, has allowed researchers to compare the effects of selective PLD2 inhibition versus the inhibition of both isoforms. nih.gov This comparative approach has been pivotal in confirming the key role of PLD2 in processes such as the invasive migration of glioblastoma cells. nih.gov As a well-characterized chemical probe, ML-298 hydrochloride facilitates the dissection of complex signaling networks and helps to validate PLD2 as a potential therapeutic target. nih.gov

Development of Cell-Based Assays for PLD2 Activity

The discovery and characterization of ML298 hydrochloride were heavily reliant on the development and implementation of robust cell-based assays. nih.gov These assays were not only pivotal for primary screening but also for determining the potency and selectivity of inhibitor compounds in a biologically relevant context. nih.govbiocompare.com

For the characterization of ML298, two main cell-based assays were employed to determine its inhibitory concentration (IC50) against PLD1 and PLD2. nih.gov

PLD2 Cellular Assay : A cell line engineered to overexpress PLD2, specifically HEK293-gfp-PLD2 cells, was used. nih.gov This assay allowed for the direct measurement of PLD2 inhibition within a cellular environment.

PLD1 Cellular Assay : To assess PLD1 activity, Calu-1 cells, a human lung adenocarcinoma cell line, were utilized. nih.gov

In these assays, various concentrations of the test compound (ML298) were added to the cells, and the resulting PLD activity was measured. nih.gov The data generated from these experiments, presented as concentration-response curves (CRCs), were crucial for establishing the IC50 values and confirming the high selectivity of ML298 for PLD2. nih.gov The strong correlation between the results from these cell-based assays and biochemical assays using purified PLD proteins indicated that ML298 acts directly on the PLD2 protein within the cell. nih.govnih.gov The successful application of these assays in the development of ML298 highlights their importance as a critical tool in modern drug discovery for validating hits from primary screens and characterizing lead compounds. biocompare.com

Cell-Based Assays Used for ML298 Characterization
PLD IsozymeCell LineAssay Purpose
PLD1Calu-1Determine cellular IC50 for PLD1 inhibition. nih.gov
PLD2HEK293-gfp-PLD2Determine cellular IC50 for PLD2 inhibition. nih.gov
PLD2-dependent functionU87-MGAssess the effect of PLD2 inhibition on cancer cell invasive migration. nih.gov

Advanced Structure Activity Relationship Sar Studies and Analog Development for Pld2 Inhibitors

Comprehensive Mapping of Pharmacophoric Features and Binding Pockets

The discovery of ML298 hydrochloride as a selective PLD2 inhibitor spurred detailed investigations into its pharmacophoric features and interaction with the enzyme's binding pocket. ML298 belongs to the 1,3,8-triazaspiro[4.5]decane class of compounds. nih.gov

Key pharmacophoric elements of the ML298 scaffold include:

A 1,3,8-triazaspiro[4.5]decan-4-one core: This central scaffold is crucial for orienting the other functional groups for optimal interaction with the PLD2 binding site. nih.govacs.org

An N-phenyl group: Modifications to this group have a significant impact on isoform selectivity. For instance, the presence of a 3-fluorophenyl group in ML298 contributes to its PLD2 selectivity. tocris.com

An ethyl linker: This connects the spiro core to the amide functionality. nih.gov

A benzamide (B126) moiety: The nature of the substituents on the benzamide ring influences potency and selectivity. In ML298, this is a 3,4-difluorobenzamide (B1297546). tocris.com

The binding of these inhibitors is believed to be at an allosteric site rather than the catalytic domain. nih.govnih.gov While the precise crystal structure of ML298 bound to PLD2 is not available, computational modeling and SAR studies suggest that the inhibitor binds in a pocket that is distinct from the active site. The selectivity of ML298 for PLD2 over PLD1 is significant, with an IC50 of 355 nM for PLD2 and over 20,000 nM for PLD1. tocris.comrndsystems.commedchemexpress.com This high degree of selectivity is attributed to subtle differences in the amino acid composition and conformation of the allosteric binding pockets between the two isoforms. sci-hub.se

Design and Evaluation of ML298 Hydrochloride Analogs with Enhanced Selectivity or Potency

The 1,3,8-triazaspiro[4.5]decane scaffold of ML298 has proven to be a fertile ground for developing analogs with altered potency and selectivity profiles. nih.govacs.org An iterative parallel synthesis approach has been instrumental in exploring the chemical space around this core. nih.govresearchgate.net

A pivotal discovery was the effect of introducing a methyl group on the ethyl linker. This seemingly minor modification acts as a "molecular switch" that can dramatically alter isoform selectivity. nih.govukdiss.com For instance, the introduction of an (S)-methyl group into the ML298 scaffold led to the development of ML299, a potent dual PLD1/PLD2 inhibitor. nih.govacs.org This single methyl group enhanced PLD1 inhibitory activity by over 230-fold. nih.gov

Further exploration of the amide moiety also yielded significant findings. Replacing the 3,4-difluorophenyl amide of ML298 with other aromatic and heteroaromatic groups generally resulted in a loss of activity, highlighting the importance of this specific substitution pattern for PLD2 inhibition. nih.gov However, a pyridylmethyl congener, ML395, was developed that retained high PLD2 selectivity (IC50 = 380 nM for PLD2 and >30,000 nM for PLD1) but possessed improved physicochemical properties compared to ML298. ukdiss.comnih.gov

CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)Selectivity (Fold)Key Structural Feature
ML298 >20,000 tocris.comrndsystems.com355 tocris.comrndsystems.commedchemexpress.com>56-fold for PLD2 nih.gov3,4-difluorobenzamide
ML299 6 nih.govacs.org20 nih.govacs.orgDual inhibitor(S)-methyl on ethyl linker
VU0364739 1,500 medchemexpress.comvanderbilt.edu20 medchemexpress.comvanderbilt.edu75-fold for PLD2 vanderbilt.eduN-phenyl triazaspirone with 3-fluoro substitution
ML395 >30,000 ukdiss.comnih.gov360 nih.gov / 380 ukdiss.com>80-fold for PLD2 nih.govPyridylmethyl congener

Exploration of Chemical Space for Novel PLD2 Inhibitor Scaffolds Inspired by ML298 Hydrochloride

The insights gained from the SAR of ML298 and its analogs have guided the exploration of novel chemical scaffolds for PLD2 inhibition. The understanding that allosteric modulation can lead to high isoform selectivity has been a key driver in this search. nih.gov The "flat" SAR often observed with allosteric ligands, where small structural changes can lead to dramatic shifts in activity, underscores the challenges and opportunities in this area. nih.gov

Researchers have moved beyond the 1,3,8-triazaspiro[4.5]decane core to explore other privileged structures. researchgate.net For example, the piperidinyl benzimidazolone scaffold, which initially showed a preference for PLD1, has been modified in attempts to shift selectivity towards PLD2. nih.gov These explorations involve bioisosteric replacements and the introduction of diverse substituents to probe the chemical space around the core pharmacophore. researchgate.net The goal is to identify novel scaffolds that retain the key pharmacophoric features of ML298 while offering improved drug-like properties, such as better solubility, metabolic stability, and CNS penetration. ukdiss.com The exploration of chemical space is an ongoing effort to discover new chemical entities with unique properties and potentially different modes of interaction within the allosteric pocket. mdpi.com

Computational Chemistry in Guiding Rational Design and Virtual Screening Efforts

Computational chemistry has become an indispensable tool in the rational design and discovery of novel PLD2 inhibitors. Techniques such as pharmacophore modeling, virtual screening, and molecular docking are employed to navigate the vast chemical space and prioritize compounds for synthesis and testing. scirp.orgmpg.deresearchgate.net

Starting with the known structure of inhibitors like ML298, pharmacophore models can be generated. These models capture the essential three-dimensional arrangement of chemical features required for binding to the PLD2 allosteric site. researchgate.net Such models are then used to screen large compound libraries virtually, identifying molecules that possess the desired pharmacophoric features. scirp.orgresearchgate.net

Molecular docking studies, while challenging without a co-crystal structure of ML298 with PLD2, can still provide valuable insights into the potential binding modes of new analogs. By using homology models of PLD2 or crystal structures with other ligands, researchers can predict how novel compounds might interact with key residues in the binding pocket. sci-hub.se These predictions help in prioritizing synthetic targets and in understanding the SAR data at a molecular level. The use of these in silico methods accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, ultimately leading to a more efficient discovery of potent and selective PLD2 inhibitors. scirp.org

Methodological Considerations for Pld2 Research Utilizing Ml 298 Hydrochloride

Development and Optimization of High-Throughput Screening (HTS) Assays for PLD2 Modulators

High-throughput screening (HTS) has become a cornerstone in the discovery of novel modulators for various biological targets, including Phospholipase D2 (PLD2). mdpi.comresearchgate.net The development of robust and sensitive HTS assays is crucial for efficiently screening large chemical libraries to identify potential PLD2 inhibitors like ML298 hydrochloride. mdpi.comnih.gov These assays are typically conducted in 96-, 384-, or even 1536-well plate formats to maximize throughput. mdpi.comnih.gov

A key aspect of HTS assay development is the choice of detection technology. Fluorescence, luminescence, and scintillation proximity assays (SPA) are commonly employed due to their high sensitivity and amenability to automation. mdpi.com For PLD2, assays are designed to measure the enzymatic activity, which involves the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). nih.govresearchgate.net

One common HTS approach for PLD2 involves using purified recombinant PLD2 enzyme and a fluorescent or radiolabeled substrate. For instance, a fluorescence-based HTS assay might utilize a pro-fluorescent substrate that becomes fluorescent upon cleavage by PLD2. researchgate.net The intensity of the fluorescence is directly proportional to the enzyme's activity, and a decrease in signal in the presence of a test compound indicates potential inhibition.

The optimization of HTS assays is a critical step to ensure reliability and minimize false positives and negatives. This includes determining the optimal concentrations of enzyme and substrate, incubation times, and the tolerance of the assay to solvents like dimethyl sulfoxide (B87167) (DMSO), which is often used to dissolve test compounds. nih.gov For instance, an HTS campaign that led to the discovery of ML298 involved screening a large chemical library in a primary HTS format, followed by confirmatory and secondary assays to validate the hits. nih.gov

Techniques for Measuring PLD2 Activity in Biological Samples (e.g., In Vitro Enzymatic Assays, Cell-Based Assays)

A variety of techniques are available to measure PLD2 activity in different biological contexts, ranging from purified enzyme systems to living cells. These assays are essential for characterizing the potency and selectivity of inhibitors like ML298 hydrochloride.

In Vitro Enzymatic Assays:

These assays utilize purified or recombinant PLD2 enzyme to directly measure its catalytic activity. A widely used method is the in vitro PLD activity assay using an exogenous substrate. nih.gov In this assay, PLD activity is measured by the release of a labeled product from a labeled substrate, such as the release of [methyl-3H]choline from [choline-methyl-3H]dipalmitoyl-phosphatidylcholine. nih.gov The reaction is typically carried out with phospholipid vesicle substrates containing dipalmitoyl-PC, phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This method allows for the direct assessment of a compound's inhibitory effect on the enzyme itself, independent of cellular factors. For ML298, biochemical assays with purified PLD1 and PLD2 proteins confirmed its direct and selective inhibition of PLD2. nih.govnih.gov

Cell-Based Assays:

Cell-based assays provide a more physiologically relevant context by measuring PLD2 activity within intact cells. These assays are crucial for determining a compound's efficacy in a cellular environment, taking into account factors like cell permeability and metabolism.

A common cell-based assay is the in vivo deuterated 1-butanol (B46404) PLD assay . nih.gov In this method, cells are incubated with deuterated 1-butanol. PLD enzymes, in the presence of a primary alcohol, catalyze a transphosphatidylation reaction, producing a phosphatidylalcohol instead of phosphatidic acid. The resulting deuterated phosphatidylbutanol can then be extracted and quantified, typically by mass spectrometry, as a measure of PLD activity. nih.gov

Another approach involves using cell lines that overexpress a tagged version of PLD2, such as HEK293 cells stably expressing GFP-PLD2. nih.govnih.gov This allows for the specific measurement of PLD2 activity in the presence of endogenous PLD1. For the characterization of ML298, cellular assays using such engineered cell lines were instrumental in determining its isoform selectivity. nih.govnih.gov The IC50 values for ML298 were determined to be 355 nM for PLD2 and >20,000 nM for PLD1 in cellular assays. nih.govtocris.com

Below is a table summarizing the inhibitory activity of ML298 in different assay formats.

Assay TypeTargetIC50 (nM)Selectivity (over PLD1)Reference
Cellular AssayPLD2355>53-fold nih.govnih.gov
Cellular AssayPLD1>20,000 nih.govnih.gov
Biochemical AssayPLD22,800>7-fold nih.gov
Biochemical AssayPLD1>20,000 nih.gov

Strategies for Assessing Compound Permeability and Cellular Uptake in Research Models

The ability of a compound to cross cell membranes and reach its intracellular target is a critical determinant of its biological activity. Therefore, assessing the permeability and cellular uptake of research compounds like ML298 hydrochloride is a key methodological consideration.

One widely used in vitro model for predicting intestinal permeability is the Caco-2 permeability assay . This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound from the apical (A) to the basolateral (B) side and vice versa.

Another important aspect is to measure the cellular uptake directly in the cell lines used for activity assays. This can be achieved by incubating the cells with the compound for a specific period, followed by cell lysis and quantification of the intracellular compound concentration using bioanalytical methods like LC-MS/MS.

For some research applications, the uptake of fluorescently labeled molecules can be used as a proxy to assess general endocytic pathways. For example, the uptake of fluorescently labeled Epidermal Growth Factor (EGF) can be used to monitor clathrin-mediated endocytosis. nih.govbiorxiv.org This can help to rule out non-specific effects of a compound on general cellular uptake mechanisms. nih.govbiorxiv.org

Bioanalytical Methods for Quantifying ML298 Hydrochloride in Preclinical Research Matrices

Accurate quantification of ML298 hydrochloride in various biological matrices is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.goveuropa.eu Bioanalytical methods need to be developed and validated to ensure the reliability and reproducibility of the data. nih.govasiapharmaceutics.info

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative bioanalysis of small molecules like ML298 hydrochloride. asiapharmaceutics.infonih.gov This technique offers high sensitivity, selectivity, and a wide dynamic range. nih.govasiapharmaceutics.info

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the analyte from other components in the sample extract before it enters the mass spectrometer. asiapharmaceutics.info This is crucial for reducing matrix effects and improving the accuracy of quantification.

Mass Spectrometric Detection: The mass spectrometer is set up to detect and quantify the specific analyte. For LC-MS/MS, this involves selecting specific precursor and product ion transitions for both the analyte and an internal standard (IS). acs.org The use of a stable isotope-labeled internal standard is often preferred to correct for matrix effects and variations in instrument response. acs.org

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines to ensure its performance characteristics, including selectivity, specificity, linearity, accuracy, precision, recovery, and stability. nih.goveuropa.eu

The following table outlines the key parameters for a typical bioanalytical method validation.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.euResponse in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard. europa.eu
Linearity The relationship between the concentration of the analyte and the instrument response. nih.govA calibration curve is generated with a specific range, and the correlation coefficient (r²) should be ≥ 0.99. nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.goveuropa.euTypically, the precision should be ≤ 20% and the accuracy within ±20%. europa.eu
Accuracy The closeness of the measured concentration to the true concentration. nih.govThe mean concentration should be within ±15% of the nominal concentration (except at LLOQ, where it is ±20%). europa.eu
Precision The degree of scatter between a series of measurements. nih.govThe coefficient of variation (CV) should be ≤ 15% (except at LLOQ, where it is ≤ 20%). europa.eu
Recovery The efficiency of the extraction process. nih.govShould be consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions. nih.goveuropa.euAnalyte concentration should remain within ±15% of the initial concentration.

Future Research Trajectories for Pld2 and Ml 298 Hydrochloride

Unraveling PLD2's Regulatory Networks in Complex Cellular Systems

Phospholipase D2 is a key enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. researchgate.netwikipedia.org PA is a critical lipid second messenger involved in a multitude of cellular processes, including cell proliferation, migration, and cytoskeletal organization. nih.gov Future research will need to delve deeper into the complex regulatory networks that control PLD2 activity and its downstream signaling.

One promising area of investigation is the interplay between PLD2 and other signaling molecules. For instance, PLD2 has been shown to interact with receptor tyrosine kinases, such as the epidermal growth factor receptor (EGF-R), which can stimulate its activity. molbiolcell.org This interaction has been implicated in regulating endocytosis and mitogenic signaling. molbiolcell.org Further studies are needed to elucidate the precise mechanisms of this regulation and to identify other protein partners that modulate PLD2 function.

Moreover, the subcellular localization of PLD2 appears to be crucial for its function. While it is predominantly found at the plasma membrane, a significant fraction also localizes to the Golgi apparatus and can translocate to the nucleus under certain conditions, suggesting a role in nuclear signaling. molbiolcell.org Understanding the signals that govern the dynamic localization of PLD2 will be essential to fully comprehend its diverse cellular roles.

Recent evidence also points to a non-catalytic function of PLD2 as a guanine (B1146940) nucleotide exchange factor (GEF) for small GTPases like Rac2. nih.gov This dual functionality as both a lipase (B570770) and a GEF adds another layer of complexity to its regulatory network. Future research should aim to dissect the structural basis of this dual activity and identify the specific cellular contexts where each function is predominant. This will be critical for understanding how PLD2 integrates lipid and protein-based signaling pathways to control cellular behavior. nih.gov

Advancing Preclinical Model Systems for Investigating PLD2 Biology and Pharmacological Inhibition

The development of robust preclinical models is paramount for translating our understanding of PLD2 biology into potential therapeutic strategies. While cell culture systems have been invaluable, more complex models that better recapitulate the in vivo environment are needed.

Genetically engineered mouse models (GEMMs) have already provided significant insights. For example, studies using Pld2 knockout mice have demonstrated the importance of PLD2 in breast cancer metastasis. nih.gov These models revealed that while PLD2 is dispensable for primary tumor growth, it is critical for the formation of lung metastases. nih.gov Future research should leverage more sophisticated GEMMs, such as those with conditional or inducible knockout of Pld2 in specific cell types or at specific developmental stages, to dissect its tissue-specific functions.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, have also been instrumental in studying PLD2's role in tumorigenesis. nih.gov These models have shown that silencing the PLD2 gene in aggressive breast cancer cells reduces tumor size and delays onset. nih.gov Conversely, overexpressing PLD2 in less invasive breast cancer cells converts them to a more aggressive phenotype. nih.gov The use of patient-derived xenografts (PDXs), which involve implanting tumor tissue directly from a patient into a mouse, will be a valuable next step. PDX models better maintain the heterogeneity and molecular characteristics of the original tumor, offering a more clinically relevant platform to test the efficacy of PLD2 inhibitors like ML-298 hydrochloride.

Furthermore, the development of three-dimensional (3D) organoid cultures from both normal and diseased tissues will provide a powerful in vitro system to study PLD2 function in a more physiologically relevant context. Organoids can mimic the architecture and cellular composition of organs, allowing for the investigation of cell-cell interactions and the role of the microenvironment in modulating PLD2 signaling.

Opportunities for ML-298 Hydrochloride in Elucidating Fundamental Biological Processes Beyond Cancer Research

While much of the research on PLD2 and its inhibitors has focused on cancer, the ubiquitous nature of PLD2 suggests its involvement in a wide range of fundamental biological processes. wikipedia.org The selective PLD2 inhibitor, ML-298 hydrochloride, which exhibits an IC50 of 355 nM for PLD2 and over 20,000 nM for PLD1, provides a crucial tool to explore these non-cancerous roles. rndsystems.com

One area of significant interest is the role of PLD2 in the nervous system. PLD enzymes have been linked to neurodegenerative conditions like Alzheimer's disease. nih.gov ML-298 hydrochloride can be used to investigate the specific contribution of PLD2 to neuronal signaling, synaptic plasticity, and the pathogenesis of neurodegenerative diseases.

The immune system is another promising area for investigation. PLD2 is involved in processes such as phagocytosis and neutrophil recruitment. nih.gov The use of ML-298 hydrochloride could help to elucidate the role of PLD2 in immune cell activation, inflammation, and the response to pathogens. For example, PLD2 has been implicated in the entry of certain viruses into host cells, suggesting that its inhibition could be a potential antiviral strategy. nih.gov

Furthermore, PLD2 plays a role in membrane trafficking and cytoskeletal organization, processes that are fundamental to all eukaryotic cells. wikipedia.orgnih.gov By selectively inhibiting PLD2 with ML-298 hydrochloride, researchers can dissect its specific contributions to endocytosis, exocytosis, and the dynamic remodeling of the actin cytoskeleton. For instance, studies have shown that PLD2 is involved in the regulation of membrane tension and actin network assembly during neutrophil migration. plos.org

Finally, the involvement of PLD in modulating the mTOR signaling pathway opens up avenues for research in diseases like polycystic kidney disease, where this pathway is aberrantly activated. plos.org The ability of PLD inhibitors to sensitize cells to mTOR inhibitors suggests a potential combination therapy approach that could be explored using ML-298 hydrochloride in relevant preclinical models. plos.org

Challenges and Emerging Directions in Selective Phospholipase D Inhibitor Development for Research Applications

Despite the significant progress in developing PLD inhibitors, several challenges remain. A major hurdle is achieving high isoform selectivity. nih.gov While ML-298 hydrochloride shows excellent selectivity for PLD2 over PLD1, developing inhibitors with even greater potency and selectivity, as well as those that can distinguish between other PLD isoforms, is an ongoing goal. rndsystems.com The high degree of homology within the catalytic domain of PLD isoforms makes the development of isoform-specific inhibitors a difficult task. researchgate.net

Another challenge is the potential for off-target effects. biorxiv.org Rigorous pharmacological characterization, including screening against a broad panel of other enzymes and receptors, is essential to ensure that the observed biological effects are indeed due to the inhibition of the intended target. The development of structurally distinct inhibitors that produce the same biological phenotype can provide stronger evidence for on-target activity.

Emerging directions in inhibitor development include the exploration of allosteric inhibitors. These molecules bind to a site on the enzyme distinct from the active site, often leading to greater selectivity. ML-298 hydrochloride itself is believed to act as an allosteric inhibitor. nih.gov Further optimization of such compounds could lead to next-generation probes with improved physicochemical and pharmacokinetic properties, making them more suitable for in vivo studies. nih.gov

The use of computational methods, such as virtual screening and molecular modeling, is also becoming increasingly important in the rational design of new inhibitors. biorxiv.org These approaches can help to identify novel chemical scaffolds and predict their binding affinity and selectivity, thereby accelerating the drug discovery process.

Q & A

Advanced Research Question

  • Dose range selection : Start with in silico predictions (e.g., molecular docking against target receptors) to estimate effective concentrations .
  • Control groups : Include vehicle controls, positive controls (e.g., known agonists/antagonists), and cytotoxicity assays (e.g., MTT) to distinguish target-specific effects from nonspecific toxicity .
  • Temporal resolution : Conduct time-course studies (e.g., 0–72 hours) to identify optimal exposure windows and avoid compensatory mechanisms .
    Statistical power analysis (α=0.05, β=0.2) is essential to determine sample sizes .

What methodologies are recommended for resolving contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Question
Discrepancies often arise from pharmacokinetic (PK) limitations or tissue-specific bioavailability. Mitigation strategies include:

  • PK/PD modeling : Integrate plasma concentration-time profiles with tissue distribution data to identify bioavailability bottlenecks .
  • Metabolite screening : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo efficacy .
  • Tissue-targeted delivery : Reformulate this compound using nanocarriers or prodrug strategies to enhance site-specific absorption .
    Contradictions should be analyzed using Bland-Altman plots or Deming regression to assess systematic bias .

How can researchers optimize the reproducibility of this compound’s biological assays across laboratories?

Basic Research Question

  • Standardized protocols : Adopt BRET or TR-FRET assays for target engagement studies, as these minimize plate-reader variability .
  • Reagent validation : Certify cell lines via STR profiling and confirm reagent lot consistency (e.g., ATP concentrations in kinase assays) .
  • Inter-laboratory calibration : Share reference samples (e.g., this compound batches) and perform ring trials to harmonize readouts .
    Document all deviations using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

What advanced statistical approaches are suitable for analyzing non-linear responses in this compound’s mechanism-of-action studies?

Advanced Research Question

  • Hill slope analysis : Fit dose-response curves using the Hill equation to quantify cooperativity (nHn_H) and EC50_{50}/IC50_{50} values .
  • Machine learning : Apply random forest or gradient boosting models to identify confounding variables in high-dimensional datasets (e.g., transcriptomics) .
  • Bayesian inference : Use Markov Chain Monte Carlo (MCMC) methods to model uncertainty in receptor occupancy assays .
    Report 95% confidence intervals and effect sizes (Cohen’s dd) for robust interpretation .

How should structural modifications of this compound be prioritized to enhance target selectivity?

Advanced Research Question

  • SAR-guided design : Perform fragment-based screening or molecular dynamics simulations to identify key binding motifs .
  • Off-target profiling : Screen against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels) to assess selectivity ratios .
  • Crystallographic validation : Co-crystallize derivatives with target proteins to visualize binding pose conservation .
    Prioritize modifications with >10-fold selectivity improvements and minimal logP increases to avoid solubility issues .

What are the best practices for integrating this compound’s in vitro data with preclinical in vivo models?

Advanced Research Question

  • Allometric scaling : Use body surface area normalization to extrapolate human-equivalent doses from rodent data .
  • Biomarker correlation : Validate in vitro targets (e.g., enzyme inhibition) with tissue biopsies or PET imaging in animal models .
  • Disease relevance : Select animal models with genetic/pathophysiological alignment to the human condition (e.g., knock-in mutations for target proteins) .
    Report translational gaps using TRIPOD guidelines for predictive model transparency .

How can researchers address batch-to-batch variability in this compound synthesis for long-term studies?

Basic Research Question

  • Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to establish shelf-life and storage conditions .
  • Batch documentation : Track synthetic intermediates via LC-MS peak retention times and assign unique identifiers to each batch .

What ethical and methodological standards apply to this compound’s in vivo toxicity profiling?

Advanced Research Question

  • Regulatory compliance : Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) guidelines for study design .
  • Endpoint selection : Include histopathology, clinical chemistry (ALT, AST, BUN), and behavioral assessments .
  • 3R principles : Use in silico models (e.g., DEREK Nexus) to prioritize high-risk compounds before animal testing .

How should cross-disciplinary collaborations enhance this compound’s development for neurological applications?

Advanced Research Question

  • Data sharing platforms : Use FAIR-compliant repositories (e.g., Zenodo) to share omics datasets and clinical trial metadata .
  • Co-design workshops : Engage computational chemists, pharmacologists, and clinicians to align target product profiles .
  • IP strategy : Draft joint invention disclosures early to navigate patent landscapes and avoid conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML 298 hydrochloride
Reactant of Route 2
ML 298 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.